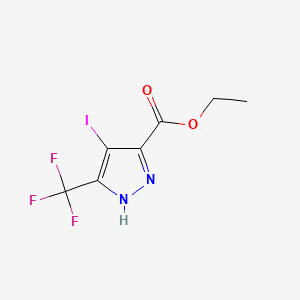
ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a fascinating chemical compound with a unique structure that includes an iodine atom, a trifluoromethyl group, and a pyrazole ring.
Vorbereitungsmethoden
The synthesis of ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrazole precursor with iodine and trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its electron-withdrawing properties, affecting its reactivity and interactions with other molecules. These interactions can influence various biological pathways and processes, making the compound a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:
Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are used in various agrochemical and pharmaceutical applications
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across different scientific fields.
Eigenschaften
Molekularformel |
C7H6F3IN2O2 |
|---|---|
Molekulargewicht |
334.03 g/mol |
IUPAC-Name |
ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H6F3IN2O2/c1-2-15-6(14)4-3(11)5(13-12-4)7(8,9)10/h2H2,1H3,(H,12,13) |
InChI-Schlüssel |
DOWQTWRHTNKXHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NNC(=C1I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















